Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-
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Overview
Description
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridine ring fused to a quinoline moiety with three ketone groups at positions 2, 5, and 10, and methyl groups at positions 4 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm can afford pyrano[2,3-b]quinoline derivatives . Another approach involves the use of heterogeneous catalysts like propylphosphonium tetrachloroindate ionic liquid to catalyze the synthesis of quinolines and pyrido[3,2-g]quinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
Scientific Research Applications
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological and pharmacological activities.
Pyrano[2,3-b]quinoline: Synthesized via reactions involving quinolin-2-ones.
Pyrimido[4,5-b]quinoline: Synthesized through multicomponent reactions involving diketones and aromatic aldehydes.
Uniqueness
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
143726-24-3 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4,7-dimethyl-1H-pyrido[3,2-g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H10N2O3/c1-6-3-8-11(15-5-6)14(19)12-10(13(8)18)7(2)4-9(17)16-12/h3-5H,1-2H3,(H,16,17) |
InChI Key |
YPCWBICNZDPPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C(=CC(=O)N3)C)N=C1 |
Origin of Product |
United States |
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